3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one

Vue d'ensemble

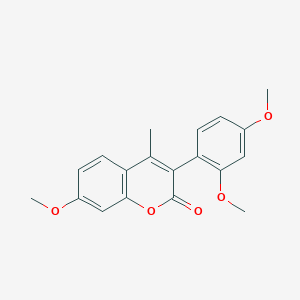

Description

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of methoxy groups at the 2 and 4 positions of the phenyl ring, as well as a methoxy group at the 7 position of the chromen-2-one core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 7-methoxy-4-methylcoumarin.

Condensation Reaction: The key step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and 7-methoxy-4-methylcoumarin in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to form the desired chromen-2-one derivative.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring or the chromen-2-one core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.

Applications De Recherche Scientifique

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive chromen-2-one derivatives.

Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical or electronic properties.

Biological Studies: The compound’s interactions with biological targets, such as enzymes or receptors, are studied to understand its mechanism of action and potential biological effects.

Mécanisme D'action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the chromen-2-one core play a crucial role in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways involved depend on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-7-methoxycoumarin: A structurally related compound with similar chromen-2-one core but lacking the 2,4-dimethoxyphenyl group.

2,4-Dimethoxycoumarin: Another related compound with methoxy groups at the 2 and 4 positions but without the 7-methoxy and 4-methyl substitutions.

Uniqueness

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one is unique due to the specific arrangement of methoxy groups and the presence of the 4-methyl substitution. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

3-(2,4-Dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one, a synthetic organic compound belonging to the chromen-2-one class, has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

- IUPAC Name : 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one

- Molecular Formula : C19H18O5

- Molecular Weight : Approximately 326.348 g/mol

- Structural Features : The presence of methoxy groups at positions 2 and 4 of the phenyl ring and at position 7 of the chromenone structure enhances its chemical stability and biological activity.

While specific mechanisms for this compound are not extensively documented, chromones typically exhibit various biological activities through interactions with biological targets such as enzymes and receptors. The unique arrangement of methoxy groups is believed to enhance binding affinity and modulate biological responses.

Biological Activities

Research indicates that compounds within the chromenone family can exhibit a range of biological activities, including:

- Antioxidant Activity : Chromones are known for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.

- Anticancer Properties : Some studies suggest that similar compounds can inhibit cancer cell proliferation. For instance, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) with IC50 values in the micromolar range .

- Neuroprotective Effects : Certain chromone derivatives have been investigated for their potential in neuroprotection against conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity and blocking beta-amyloid aggregation .

Case Studies and Experimental Data

-

Anticancer Activity :

- A study on related coumarin derivatives indicated significant anticancer activity against MCF-7 cells with IC50 values ranging from 0.27 μM to 10.61 μM depending on structural modifications .

- The specific compound under consideration may exhibit similar or enhanced properties due to its unique methoxy substitutions.

- Neuroprotection :

- Toxicological Assessments :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 4-Methylumbelliferone | Lacks additional methoxy groups | Known for strong fluorescence properties | Moderate anticancer activity |

| 3-(3,4-Dimethoxyphenyl)-7-hydroxy-4-methyl-coumarin | Hydroxy group at position 7 | Different solubility and reactivity | Antioxidant properties |

| 3-(2-hydroxyphenyl)-7-methoxy-coumarin | Hydroxy group instead of methoxy | Potentially different biological activities | Limited studies available |

The unique combination of methoxy substitutions in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and solubility profiles.

Propriétés

IUPAC Name |

3-(2,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-11-14-7-5-13(22-3)10-17(14)24-19(20)18(11)15-8-6-12(21-2)9-16(15)23-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCPUTRSDLUGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406609 | |

| Record name | 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554430-78-3 | |

| Record name | 3-(2,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.